
Triethylammonium dimethyldithiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethylammonium dimethyldithiocarbamate: is an organosulfur compound belonging to the dithiocarbamate family. Dithiocarbamates are characterized by the presence of sulfur atoms replacing oxygen atoms in carbamate analogues. These compounds are widely used in various applications, including agriculture, medicine, and industry, due to their strong metal-binding properties and broad-spectrum activity against pathogens .
準備方法
Synthetic Routes and Reaction Conditions: Triethylammonium dimethyldithiocarbamate is synthesized by reacting primary or secondary amines with carbon disulfide under alkaline conditions. The reaction typically involves the following steps:
- Dissolving triethylamine in an appropriate solvent.
- Adding carbon disulfide to the solution.
- Stirring the mixture under alkaline conditions to facilitate the formation of the dithiocarbamate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to enhance the efficiency of carbon dioxide absorption and reduce waste emissions .
化学反応の分析
Types of Reactions: Triethylammonium dimethyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or other sulfur-containing products.
Reduction: Reduction reactions can convert the compound back to its amine and carbon disulfide components.
Substitution: The compound can participate in substitution reactions where the dithiocarbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Disulfides and other sulfur-containing compounds.
Reduction: Amine and carbon disulfide.
Substitution: Compounds with different functional groups replacing the dithiocarbamate group.
科学的研究の応用
Chemistry: Triethylammonium dimethyldithiocarbamate is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology and Medicine: In biological and medical research, the compound is explored for its antimicrobial and anticancer properties. It has shown effectiveness against various pathogens and cancer cell lines, making it a potential candidate for drug development .
Industry: The compound is used in the synthesis of other useful compounds and as a stabilizer in the production of rubber and plastics. Its strong metal-binding properties make it valuable in industrial processes .
作用機序
The mechanism of action of triethylammonium dimethyldithiocarbamate involves its strong metal-binding capacity. The compound acts as an enzyme inhibitor by binding to catalytic and regulatory thiol groups of cytoplasm constituents. This inhibition disrupts essential cellular processes, leading to the antimicrobial and anticancer effects observed in research studies .
類似化合物との比較
- Sodium N-ethyl-N-phenyldithiocarbamate
- Copper dithiocarbamate complexes
- N,N-dimethyldithiocarbamate derivatives
Comparison: Triethylammonium dimethyldithiocarbamate is unique due to its specific structure and strong metal-binding properties. Compared to other dithiocarbamates, it exhibits a broader spectrum of activity and higher stability in various applications. Its effectiveness in forming stable complexes with transition metals and its potential in drug development highlight its uniqueness among similar compounds .
特性
CAS番号 |
65859-44-1 |
|---|---|
分子式 |
C9H22N2S2 |
分子量 |
222.4 g/mol |
IUPAC名 |
N,N-dimethylcarbamodithioate;triethylazanium |
InChI |
InChI=1S/C6H15N.C3H7NS2/c1-4-7(5-2)6-3;1-4(2)3(5)6/h4-6H2,1-3H3;1-2H3,(H,5,6) |
InChIキー |
BKJCFLUMYJMIHC-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CC.CN(C)C(=S)[S-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl](/img/structure/B13768615.png)

![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide](/img/structure/B13768632.png)
![[[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13768635.png)
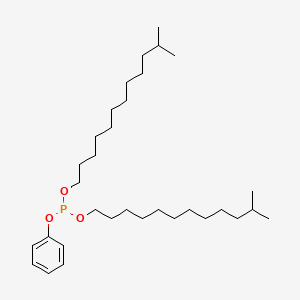

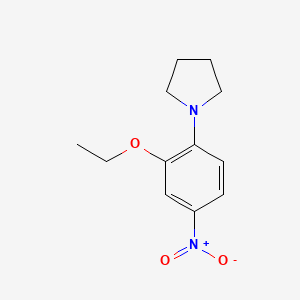
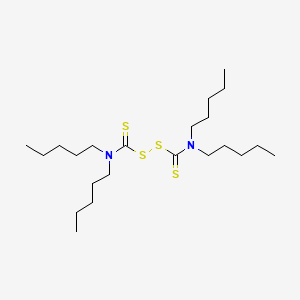
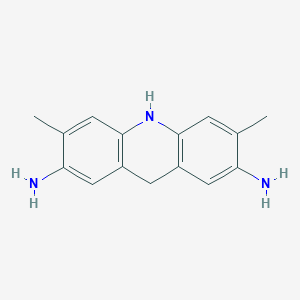
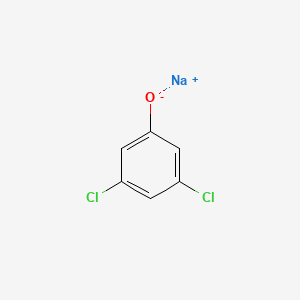
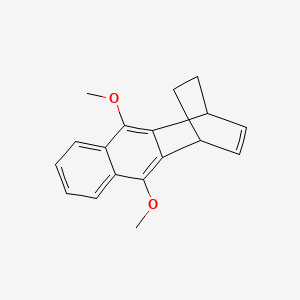
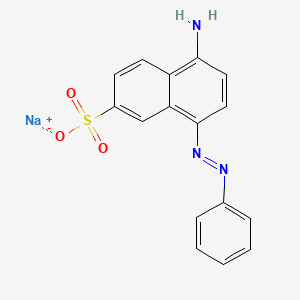
![n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide](/img/structure/B13768690.png)
![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B13768703.png)
